[1,1'-Biphenyl]-2-yl methacrylate
Overview
Description
[1,1’-Biphenyl]-2-yl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a biphenyl group attached to a methacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl methacrylate typically involves the esterification of [1,1’-Biphenyl]-2-yl methanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-yl methacrylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique mechanical and thermal properties.
Substitution Reactions: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Hydrolysis Products: [1,1’-Biphenyl]-2-yl methanol and methacrylic acid.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl methacrylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and thermal stability. The biphenyl group contributes to the rigidity and aromaticity of the polymer backbone, enhancing its overall properties .
Comparison with Similar Compounds
Methyl Methacrylate: A widely used methacrylate monomer with similar polymerization behavior but lacking the biphenyl group.
Ethyl Methacrylate: Another methacrylate ester with similar properties but different alkyl group.
[1,1’-Biphenyl]-4-yl Methacrylate: A related compound with the biphenyl group attached at a different position, leading to variations in its chemical and physical properties.
Uniqueness: [1,1’-Biphenyl]-2-yl methacrylate stands out due to the presence of the biphenyl group at the 2-position, which imparts unique steric and electronic effects. This positioning influences the polymerization behavior and the properties of the resulting polymers, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
(2-phenylphenyl) 2-methylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-12(2)16(17)18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEWJUQWKGAHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306593 | |
Record name | NSC177871 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65930-09-8 | |
Record name | NSC177871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC177871 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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